REACTION_CXSMILES
|
C(O[C:4](=[O:15])[NH:5][C:6]1[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][C:7]=1[C:13]#[N:14])C.[CH:16]([NH:18]N)=O.O.C[N:22]1C(=O)CCC1>>[Br:12][C:9]1[CH:10]=[CH:11][C:6]2[NH:5][C:4](=[O:15])[N:14]3[N:22]=[CH:16][N:18]=[C:13]3[C:7]=2[CH:8]=1
|
Name
|
|
Quantity
|
40.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(NC1=C(C=C(C=C1)Br)C#N)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(=O)NN
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Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
340 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
160 °C
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Type
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CUSTOM
|
Details
|
The resulting mixture was stirred for 1.5 h at 160° C. under a gentle nitrogen sweep
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It was cooled to below 100° C.
|
Type
|
TEMPERATURE
|
Details
|
The resulting slurry was cooled to 25° C.
|
Type
|
STIRRING
|
Details
|
stirred for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water and 2-propanol
|
Type
|
CUSTOM
|
Details
|
Drying in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2C=3N(C(NC2C=C1)=O)N=CN3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.4 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |